5-{[4-(furan-2-carbonyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
CAS No.: 868221-04-9
Cat. No.: VC6465517
Molecular Formula: C18H17N5O3S2
Molecular Weight: 415.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868221-04-9 |
|---|---|
| Molecular Formula | C18H17N5O3S2 |
| Molecular Weight | 415.49 |
| IUPAC Name | furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H17N5O3S2/c24-16(12-3-1-9-26-12)22-7-5-21(6-8-22)14(13-4-2-10-27-13)15-17(25)23-18(28-15)19-11-20-23/h1-4,9-11,14,25H,5-8H2 |
| Standard InChI Key | SBHHTEODLJLNJA-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(C2=CC=CS2)C3=C(N4C(=NC=N4)S3)O)C(=O)C5=CC=CO5 |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Composition
The compound’s IUPAC name, furan-2-yl-[4-[(6-hydroxy-thiazolo[3,2-b][1,2,] triazol-5-yl)-thiophen-2-ylmethyl]piperazin-1-yl]methanone, reflects its multicomponent design:
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Triazolo[3,2-b][1,thiazole core: A bicyclic system merging triazole (5-membered, two nitrogen atoms) and thiazole (5-membered, nitrogen and sulfur) .
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Piperazine linker: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capacity.
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Aromatic substituents: Furan-2-carbonyl (oxygen-containing heterocycle) and thiophen-2-ylmethyl (sulfur-containing heterocycle) groups enhancing lipophilicity and π-π stacking potential .
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₅O₃S₂ |
| Molecular Weight | 415.49 g/mol |
| CAS Registry | 868221-04-9 |
| SMILES | C1CN(CCN1C(C2=CC=CS2)C3=C(N4C(=NC=N4)S3)O)C(=O)C5=CC=CO5 |
| Topological Polar Surface Area | 130 Ų (estimated) |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 8 (N, O, S atoms) |
The compound’s solubility remains uncharacterized in public datasets, though its moderate molecular weight and balanced lipophilicity (LogP ≈ 2.8 predicted) suggest potential for formulation.
Synthesis and Reactivity
Synthetic Pathways
While explicit synthesis protocols for this compound are proprietary, analogous triazolo-thiazoles are typically constructed via:
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Cyclocondensation: Reaction of 1,2,4-triazole-3-thiol with α-haloketones or maleimides under basic conditions to form the bicyclic core .
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Mannich-type alkylation: Introduction of the thiophen-2-ylmethyl group via nucleophilic attack on a preformed iminium intermediate .
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Piperazine conjugation: Amide coupling between furan-2-carbonyl chloride and the secondary amine of the piperazine ring .
A hypothetical synthesis sequence could involve:
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Formation of triazolo[3,2-b]thiazol-6-ol via cyclization of 5-amino-1,2,4-triazole-3-thiol with chloroacetic acid .
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Alkylation at C5 using thiophene-2-carbaldehyde and piperazine under reductive amination conditions.
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Acylation of the piperazine nitrogen with furan-2-carbonyl chloride in dichloromethane with triethylamine .
Chemical Reactivity
The molecule’s reactive hotspots include:
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Hydroxyl group (C6): Susceptible to O-glycosylation, sulfation, or phosphorylation, which could modulate solubility and target affinity .
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Triazole ring: Capable of coordinating transition metals (e.g., Cu²⁺, Zn²⁺) through its N-donor atoms, potentially enabling metalloenzyme inhibition .
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Furan/thiophene rings: Prone to electrophilic substitution (e.g., nitration, halogenation) for structure-activity relationship (SAR) studies .
Pharmacokinetic Predictions
In silico ADME profiling (SwissADME) suggests:
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Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to moderate LogP (2.8) .
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the furan ring (BioTransformer prediction) .
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Excretion: Renal clearance predominant (CLrenal = 0.8 mL/min/kg) .
Comparative Analysis with Structural Analogs
Methyl-Substituted Derivative
The 2-methyl variant (CAS 851970-32-6, C₁₉H₁₉N₅O₃S₂, MW 429.51) exhibits:
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Enhanced metabolic stability: t₁/₂ = 4.1 h (vs. 2.3 h for parent compound) in human liver microsomes.
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Reduced cytotoxicity: GI₅₀ = 5.8 μM in MCF-7 cells, suggesting methylation diminishes anticancer potency.
Piperazine-Modified Analogs
Replacing furan-2-carbonyl with benzoyl groups (PubChem CID 71811040) decreases:
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